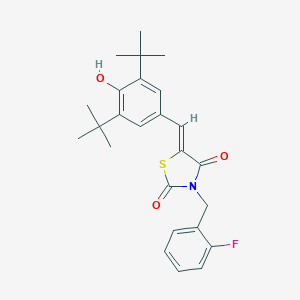
5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is commonly referred to as DTTB and is a member of the thiazolidinedione family of compounds. In
Mechanism of Action
DTTB exerts its therapeutic effects through multiple mechanisms. The compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress. DTTB also inhibits the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation. Additionally, DTTB has been shown to modulate the activity of various enzymes and proteins involved in cell signaling and metabolism.
Biochemical and Physiological Effects:
DTTB has been shown to exhibit potent antioxidant and anti-inflammatory effects in vitro and in vivo. The compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. DTTB has been investigated for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, DTTB has been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
DTTB has several advantages for use in lab experiments. The compound is readily available and can be synthesized in large quantities with high purity. DTTB has also been extensively studied, and its mechanism of action is well understood. However, there are some limitations to the use of DTTB in lab experiments. The compound has poor solubility in water, which can limit its use in certain assays. Additionally, DTTB has a relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Future Directions
There are several future directions for the study of DTTB. One potential area of research is the development of novel formulations of the compound that improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential therapeutic applications of DTTB in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's potential use in the treatment of diabetes and other metabolic disorders is also an area of active research. Finally, the development of DTTB-based prodrugs and analogs may lead to the discovery of new compounds with improved therapeutic properties.
Synthesis Methods
The synthesis of DTTB involves the reaction of 2-fluorobenzylamine with 5-(3,5-ditert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is carried out under controlled conditions and yields a high purity product. The synthesis of DTTB has been optimized to ensure reproducibility and scalability.
Scientific Research Applications
DTTB has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit potent antioxidant and anti-inflammatory properties. DTTB has also been investigated for its ability to inhibit the growth of cancer cells. The compound has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, DTTB has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
Product Name |
5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Molecular Formula |
C25H28FNO3S |
Molecular Weight |
441.6 g/mol |
IUPAC Name |
(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-[(2-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C25H28FNO3S/c1-24(2,3)17-11-15(12-18(21(17)28)25(4,5)6)13-20-22(29)27(23(30)31-20)14-16-9-7-8-10-19(16)26/h7-13,28H,14H2,1-6H3/b20-13- |
InChI Key |
CVOSHAAHDIKXCY-MOSHPQCFSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=CC=C3F |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3F |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-[(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306240.png)
![Ethyl 2-{5-[4-(allyloxy)-2-bromo-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306241.png)
![ethyl 2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306242.png)
![(5Z)-2-anilino-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B306243.png)

![ethyl 2-{(5E)-5-[3,5-dichloro-4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306246.png)
![ethyl 2-{(5E)-2,4-dioxo-5-[4-(pyrrolidin-1-yl)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306248.png)
![methyl 4-(5-{(E)-[3-(butan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-3-methylbenzoate](/img/structure/B306250.png)
![(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-3-(butan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B306251.png)
![4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306254.png)
![(5E)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B306256.png)
![(5Z)-3-benzyl-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306257.png)
![ethyl 2-[(5E)-5-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306258.png)